
2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate, also known as guanine, is a naturally occurring purine derivative. It is one of the four main nucleobases found in the nucleic acids DNA and RNA, where it pairs with cytosine. Guanine plays a crucial role in the storage and transmission of genetic information.
準備方法
Synthetic Routes and Reaction Conditions
Guanine can be synthesized through several methods. One common method involves the oxidation of guanosine, a nucleoside composed of guanine and ribose. This process typically uses strong oxidizing agents such as nitric acid. Another method involves the cyclization of 2,4,5-triamino-6-hydroxypyrimidine with formic acid.
Industrial Production Methods
Industrial production of guanine often involves the extraction from natural sources, such as fish scales, where it is found in significant quantities. The extracted guanine is then purified through crystallization processes.
化学反応の分析
Types of Reactions
Guanine undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Methyl iodide, ethyl methanesulfonate.
Major Products
8-Oxoguanine: Formed through oxidation.
Dihydroguanine: Formed through reduction.
Alkylated Guanine Derivatives: Formed through substitution reactions.
科学的研究の応用
Guanine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in DNA and RNA structure and function.
Medicine: Investigated for its potential in antiviral therapies, particularly as an intermediate in the synthesis of antiviral drugs like acyclovir.
Industry: Used in cosmetics for its light-diffusing properties, giving products a shimmering effect.
作用機序
Guanine exerts its effects primarily through its role in nucleic acids. It pairs with cytosine through hydrogen bonding, contributing to the stability of the DNA double helix. In RNA, guanine is involved in various secondary structures, such as hairpins and loops, which are crucial for RNA function. Guanine’s interactions with other molecules, such as proteins and enzymes, are mediated through its nitrogenous base structure, allowing it to participate in numerous biochemical pathways.
類似化合物との比較
Similar Compounds
Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine base that pairs with guanine in both DNA and RNA.
Thymine: A pyrimidine base found only in DNA, pairs with adenine.
Uracil: A pyrimidine base found only in RNA, pairs with adenine.
Uniqueness
Guanine is unique among these compounds due to its specific pairing with cytosine and its role in forming the guanine-quadruplex structures, which are involved in the regulation of gene expression and maintenance of genomic stability.
特性
CAS番号 |
495413-83-7 |
|---|---|
分子式 |
C5H11N7O9 |
分子量 |
313.18 g/mol |
IUPAC名 |
2-amino-1,7-dihydropurin-6-one;nitric acid;dihydrate |
InChI |
InChI=1S/C5H5N5O.2HNO3.2H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;2*2-1(3)4;;/h1H,(H4,6,7,8,9,10,11);2*(H,2,3,4);2*1H2 |
InChIキー |
GVZKPBNJZUHBIM-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




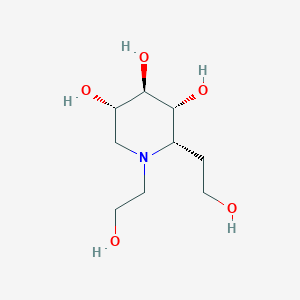
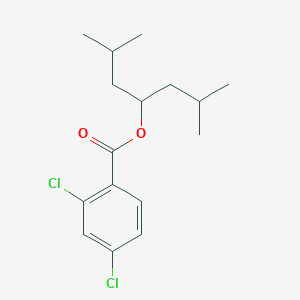
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
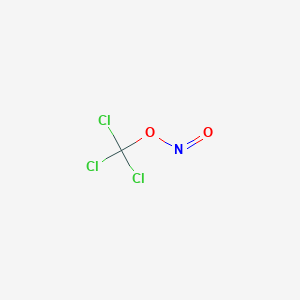

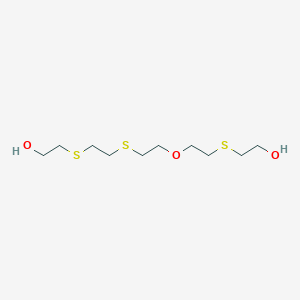
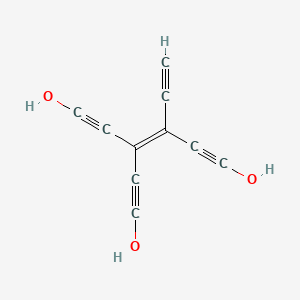


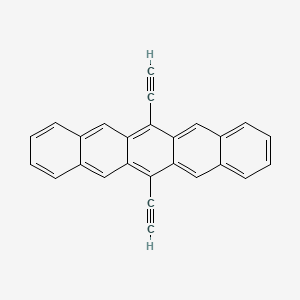
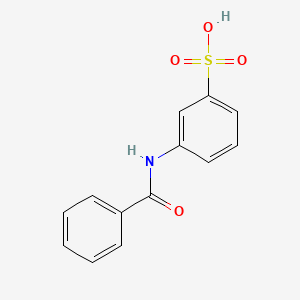
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
